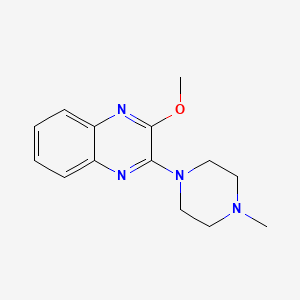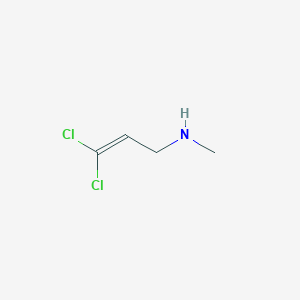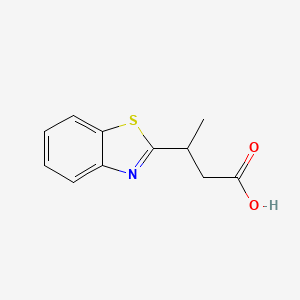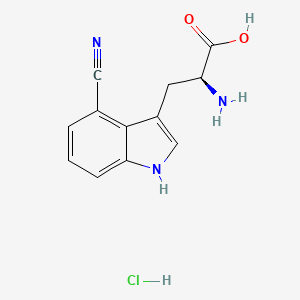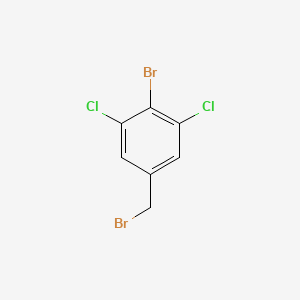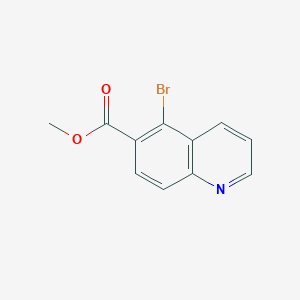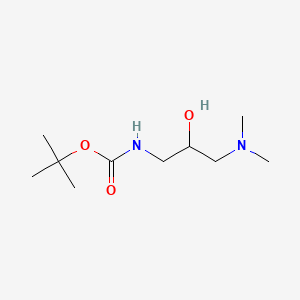
Tert-butyl (3-(dimethylamino)-2-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate: is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. This compound is part of the carbamate family, which are esters of carbamic acid. It is often employed in peptide synthesis and other organic reactions due to its stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(dimethylamino)-2-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate can be scaled up using similar reaction conditions. The process involves careful control of temperature and pH to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate is widely used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups while protecting the amine from unwanted reactions.
Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It helps in the stepwise construction of peptide chains by protecting the amine groups during the coupling reactions.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It ensures the stability and integrity of the amine groups during the drug synthesis process.
Industry: In the industrial sector, tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine.
Comparación Con Compuestos Similares
- tert-Butyl N-(3-bromopropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness: tert-Butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate is unique due to its combination of a dimethylamino group and a hydroxyl group, which provides additional functionality and reactivity compared to other similar carbamates. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected or modified.
Propiedades
Fórmula molecular |
C10H22N2O3 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(dimethylamino)-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)11-6-8(13)7-12(4)5/h8,13H,6-7H2,1-5H3,(H,11,14) |
Clave InChI |
YNVXUOQTIOGMLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


